molecular formula C11H16N2O2 B12732480 N-(p-Aminophenethyl)lactamide

N-(p-Aminophenethyl)lactamide

Cat. No.: B12732480
M. Wt: 208.26 g/mol
InChI Key: XMPFNOURHGLXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Aminophenethyl)lactamide is a synthetic organic compound of interest in biochemical research. The structure of this molecule, which incorporates both aminophenethyl and lactamide moieties, suggests potential for diverse chemical interactions and properties. Researchers are investigating its applicability in various fields, including [mention specific fields, e.g., medicinal chemistry or chemical biology]. Its specific mechanism of action is an area of active investigation, though it is hypothesized to involve [mention a general hypothesis, e.g., interaction with specific enzyme classes or cellular receptors]. This product is provided for research purposes to further explore its characteristics and utility in a laboratory setting. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[2-(4-aminophenyl)ethyl]-2-hydroxypropanamide

InChI

InChI=1S/C11H16N2O2/c1-8(14)11(15)13-7-6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7,12H2,1H3,(H,13,15)

InChI Key

XMPFNOURHGLXSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)N)O

Origin of Product

United States

Design and Synthesis of N P Aminophenethyl Lactamide Derivatives and Structural Analogues

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies Design

The foundational goal of designing analogues of N-(p-Aminophenethyl)lactamide is to establish a clear Structure-Activity Relationship (SAR). SAR studies correlate specific changes in a molecule's structure with resulting changes in its biological potency and efficacy. biomolther.orgnih.gov A typical SAR campaign for this scaffold would involve creating a library of compounds where each of the three subunits is systematically modified. For instance, researchers would explore electronic effects by introducing electron-donating or electron-withdrawing groups onto the phenyl ring, while steric effects would be probed by varying the size of substituents. mdpi.com

Beyond SAR, Structure-Mechanism Relationship (SMR) studies aim to understand how these structural modifications affect the compound's mechanism of action at a molecular level. For phenethylamine-based compounds, this often involves assessing how substitutions influence interactions with biological targets like receptors or enzymes. nih.govmdpi.com For example, modifications might alter a compound's ability to act as a substrate versus a non-transported inhibitor at a monoamine transporter. nih.govresearchgate.net The design of an SMR study for this compound analogues would therefore involve not only measuring the final biological outcome but also assessing intermediate steps, such as binding affinity, receptor activation, or enzyme inhibition.

Chemical Modifications at the Lactamide (B1674226) Subunit

The lactamide portion of the molecule, chemically known as 2-hydroxypropanamide, offers several avenues for chemical modification to probe its role in biological activity. nih.gov

The lactyl group itself contains a chiral center and a secondary alcohol. Variations can be introduced to assess the importance of these features.

Stereochemistry: The synthesis of stereochemically pure (R)- and (S)-lactamide precursors would allow for the creation of enantiomerically pure final compounds. This is crucial as stereoisomers of bioactive molecules often exhibit significantly different potencies and effects.

Hydroxyl Group Modification: The secondary hydroxyl group is a key hydrogen bond donor and acceptor. It could be acylated to form esters or etherified to form ethers, which would fundamentally change its hydrogen bonding capacity and lipophilicity. Alternatively, it could be removed (to give propanamide) or oxidized (to give a pyruvate (B1213749) amide) to determine its necessity for activity.

Alkyl Side Chain: The methyl group (C3 of the lactyl moiety) can be replaced with other alkyl groups (e.g., ethyl, propyl) to explore the steric tolerance of the binding pocket.

Bioisosteric Replacement: The entire lactamide group could be replaced with other hydroxy-amide structures, such as glycolamide (2-hydroxyacetamide) or mandelamide (2-hydroxy-2-phenylacetamide), to evaluate the importance of the core structure.

The amide linkage is a critical structural feature, and its nitrogen atom provides a site for further substitution. While secondary amides like the parent compound have a hydrogen atom that can act as a hydrogen bond donor, this can be replaced to modulate the molecule's properties.

N-Alkylation: Introducing small alkyl groups (e.g., N-methyl, N-ethyl) onto the amide nitrogen removes a hydrogen bond donor and can introduce steric hindrance, which may alter the preferred conformation of the molecule. Modern synthetic methods, such as metal-catalyzed N-alkylation of amides with alcohols, provide efficient routes to these derivatives. acs.orgnih.gov

N-Arylation: The attachment of an aryl group to the amide nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.org This modification would significantly increase the size and aromatic character of the lactamide subunit.

Chemical Modifications at the Phenethyl Subunit

The phenethylamine (B48288) subunit is a well-studied pharmacophore, and its modification is a common strategy in drug design. wikipedia.org

The position, number, and electronic nature of substituents on the phenyl ring can dramatically influence pharmacological activity. The parent compound features a para-amino group, which serves as a primary point for derivatization or as a key pharmacophoric feature itself.

Positional Isomerism: Moving the amino group from the para- (4) position to the meta- (3) or ortho- (2) position would be a primary step in evaluating positional requirements.

Electronic Effects: SAR studies on other phenethylamines have shown that substitutions on the phenyl ring have a profound impact. For example, adding electron-withdrawing groups like halogens (e.g., chloro, fluoro) or a trifluoromethyl group, or electron-donating groups like methoxy (B1213986) or alkyl groups, can modulate potency and selectivity. biomolther.orgacs.org Studies on related amphetamines have shown that a para-chloro substitution can increase potency at serotonin (B10506) transporters. nih.govnih.gov

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic heterocycles, such as pyridine (B92270) or thiophene, to alter the electronic distribution and introduce potential new interaction points.

The following table presents representative SAR data from a study on 2,5-dimethoxyphenethylamine derivatives, illustrating how substitutions at the 4-position of the phenyl ring can influence activity at a specific receptor.

Compound ID4-Position Substituent (R)5-HT2A Receptor Potency (EC₅₀, nM)
1 -I0.78
2 -Br0.40
3 -Cl0.81
4 -F4.6
5 -CH₃2.1
6 -SCF₃0.17
Data adapted from a study on 4-substituted-2,5-dimethoxyphenethylamines. acs.org

The two-carbon (ethyl) chain connecting the amide and the phenyl ring dictates the spatial orientation of these two key subunits.

Chain Length: The linker can be shortened to a single carbon (a benzylamine (B48309) derivative) or lengthened to three or four carbons (propyl- or butyl-phenyl derivatives). Studies on other phenethylamines show that increasing N-alkyl chain length can alter the mechanism of action, for instance, by converting a transporter substrate into a non-transported inhibitor. researchgate.net

Alkylation: Introducing alkyl groups at the alpha- or beta-positions of the linker can restrict rotation and introduce new chiral centers, which often leads to significant changes in activity. Alpha-methylation, for example, is the defining feature of amphetamines. mdpi.com

Rigidification: The conformational flexibility of the ethyl linker can be constrained by incorporating it into a ring system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. This strategy is used to "lock" the molecule into a specific conformation to probe the biologically active conformer.

Hybrid Molecules and Conjugates Incorporating this compound Scaffolds

Currently, there is no publicly available research detailing the design, synthesis, or biological activity of hybrid molecules or conjugates that specifically incorporate the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies for N P Aminophenethyl Lactamide

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. researchgate.net For N-(p-Aminophenethyl)lactamide (Molecular Formula: C₁₁H₁₆N₂O₂), HRMS can measure the mass of the molecular ion with high accuracy, typically to within a few parts per million (ppm), allowing for the confident assignment of its chemical formula. nist.gov

The expected monoisotopic mass of the neutral molecule is 208.1212 u. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with a calculated exact m/z of 209.1285.

Beyond molecular formula confirmation, MS/MS fragmentation analysis provides structural information. By inducing fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated, which corresponds to the molecule's specific substructures.

Predicted Key Fragmentation Pathways for this compound:

Amide Bond Cleavage: A primary fragmentation would occur at the amide bond, leading to two significant fragments: the p-aminophenethylamine cation (m/z 136.10) and the lactyl cation (m/z 73.03).

Benzylic Cleavage: Cleavage of the C-C bond between the ethyl group and the aromatic ring is characteristic of phenethylamines. This would result in a fragment corresponding to the loss of the aminophenyl group, or more likely, the formation of a stable tropylium-like ion at m/z 91, with the corresponding loss of the side chain. A prominent ion at m/z 106, corresponding to the [H₂N-C₆H₄-CH₂]⁺ fragment, is also anticipated, similar to fragmentation patterns observed in related structures. researchgate.net

Loss of Amine: The primary amine group (-NH₂) can be lost, leading to a fragment ion.

Table 1: Predicted HRMS Data for this compound

Ion Species Calculated m/z Description
[M+H]⁺ 209.1285 Protonated molecular ion
[M+Na]⁺ 231.1104 Sodium adduct
[C₈H₁₂N₂]⁺ 136.1000 Fragment from amide cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic compound in solution. uni.lu Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. docbrown.info For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl bridge protons, and the protons of the lactamide (B1674226) group. The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring.

Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. oregonstate.edu A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show 9 distinct signals, accounting for the 11 carbon atoms, with two pairs of aromatic carbons being chemically equivalent due to symmetry.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Number Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' ~7.05 Doublet ~8.5 2H
H-3', H-5' ~6.65 Doublet ~8.5 2H
Amide N-H ~6.0-6.5 Broad Triplet ~5.5 1H
Lactamide H-α ~4.10 Quartet ~6.9 1H
Ar-NH₂ ~3.60 Broad Singlet - 2H
Ethyl H-β ~3.45 Quartet ~6.8 2H
Ethyl H-α ~2.70 Triplet ~7.0 2H

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom Number Chemical Shift (δ, ppm)
Amide C=O ~174.5
C-4' ~145.0
C-1' ~129.5
C-2', C-6' ~130.0
C-3', C-5' ~115.5
Lactamide C-α ~69.0
Ethyl C-β ~41.5
Ethyl C-α ~35.0

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For this compound, key COSY cross-peaks would be expected between:

The aromatic protons H-2'/H-6' and H-3'/H-5' (though weak for para-substituted rings).

The ethyl protons H-α and H-β.

The lactamide protons H-α and H-β.

The amide N-H and the adjacent ethyl H-β protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in Tables 2 and 3. For example, a cross-peak would confirm the link between the signal at ~2.70 ppm (Ethyl H-α) and the carbon signal at ~35.0 ppm (Ethyl C-α).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems. Key HMBC correlations for confirming the structure would include:

From the amide N-H proton to the amide carbonyl carbon (~174.5 ppm).

From the ethyl H-β protons to the amide carbonyl carbon.

From the ethyl H-α protons to the aromatic quaternary carbon C-1' (~129.5 ppm).

From the lactamide H-α proton to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's conformation and stereochemistry. NOESY could reveal spatial proximity between protons on the lactamide group and the phenethyl backbone, helping to define the molecule's preferred folded or extended state in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. edinst.com

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. edinst.com It is highly effective for identifying key functional groups. The FTIR spectrum of this compound would be dominated by absorptions from the amine, amide, and aromatic components.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
~3300 N-H Stretch Secondary Amide (-NH-)
3100-3000 C-H Stretch Aromatic Ring
2980-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1650 C=O Stretch (Amide I) Secondary Amide
~1610, ~1515 C=C Stretch Aromatic Ring
~1550 N-H Bend (Amide II) Secondary Amide

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. horiba.com While FTIR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric bonds and aromatic systems. nih.gov

For this compound, the Raman spectrum would provide a clear structural fingerprint. Key expected features include:

Aromatic Ring Modes: A very strong signal for the symmetric "ring breathing" vibration of the para-disubstituted benzene ring would be expected around 1600 cm⁻¹. Other aromatic C=C stretching and C-H in-plane bending vibrations would also be prominent.

Aliphatic C-H Modes: C-H stretching and bending vibrations from the ethyl and lactamide groups would be visible.

Skeletal Vibrations: The underlying carbon-carbon and carbon-nitrogen single bond framework would contribute to a complex but characteristic pattern in the fingerprint region (< 1400 cm⁻¹).

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule, confirming the presence of all key structural components. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of structure, including absolute configuration if a chiral reference is present, and detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The process begins with the growth of high-quality single crystals of this compound, which can often be achieved through slow evaporation of a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the molecular structure is solved and refined. scirp.org

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Phenethylamine (B48288) Derivative This table presents hypothetical data for illustrative purposes, based on typical values for similar organic compounds.

ParameterIllustrative Value
Chemical FormulaC₁₁H₁₆N₂O₂
Formula Weight208.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.897(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1063.1(6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.301
R-factor0.045

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For this compound, various chromatographic techniques are essential for assessing its purity, separating potential isomers, and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds like this compound. Due to the compound's polarity and the presence of a chromophore (the benzene ring), reversed-phase HPLC (RP-HPLC) with UV detection is the most suitable approach.

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities. Key variables include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A base-deactivated C18 column is often a good starting point for polar, basic compounds like phenethylamines. tandfonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components in a reasonable time with good resolution. Detection is typically performed at a wavelength where the analyte exhibits strong absorbance, for instance, near 220 nm for the phenyl group. tandfonline.com

Since lactamide possesses a chiral center, diastereomers of this compound can exist. Chiral HPLC columns, which have a chiral stationary phase, would be required to separate and quantify these stereoisomers.

Table 2: Example of HPLC Method Parameters for Analysis of a Phenethylamine Amide This table presents a hypothetical, yet typical, set of conditions for method development.

ParameterCondition 1 (Scouting)Condition 2 (Optimized)
Column C18, 5 µm, 4.6 x 150 mmC18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min10% to 70% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C40 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL5 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and the presence of polar functional groups (amine, hydroxyl, amide), which can lead to poor peak shape and thermal decomposition in the hot injector port.

To overcome these issues, derivatization is a common strategy. The active hydrogens on the primary amine and the hydroxyl group can be replaced with more stable, less polar groups. A typical derivatization reaction involves acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). oup.comoup.com This process creates a more volatile and thermally stable derivative that is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns. oup.commdpi.com The resulting derivative can be analyzed on a standard non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical reaction. sphinxsai.com For the synthesis of this compound, which typically involves forming an amide bond between p-aminophenethylamine and a lactic acid derivative, TLC can effectively track the consumption of the starting materials and the formation of the product. ajchem-a.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). rsc.org The plate is then placed in a chamber containing a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, the less polar component travels further up the plate (higher Retention Factor, Rf), while more polar components remain closer to the baseline (lower Rf).

The product, this compound, is expected to have a different polarity compared to the starting materials, p-aminophenethylamine and the lactic acid derivative, resulting in a different Rf value. The spots can be visualized under a UV lamp (due to the benzene ring) or by using a chemical stain like ninhydrin (B49086) (which reacts with the primary amine of the starting material) or potassium permanganate. ajchem-a.comreddit.com By comparing the spots of the reaction mixture to the spots of the starting materials, a chemist can qualitatively assess the reaction's progress.

Table 3: Hypothetical TLC Data for Monitoring the Synthesis of this compound This table illustrates typical Rf values in a given solvent system.

CompoundRf Value (Ethyl Acetate/Methanol, 9:1)Visualization Method
p-Aminophenethylamine0.25UV, Ninhydrin
Lactic Acid Derivative0.60Permanganate Stain
This compound0.45UV, Permanganate Stain

Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the theoretical and computational chemistry investigations of this compound. Studies detailing its quantum chemical calculations, molecular modeling, and ligand-target interactions as outlined in the requested article structure are not present in the public domain.

Therefore, it is not possible to generate an article with the specified content and level of detail, as the foundational research findings on the electronic structure, conformational landscape, and receptor interactions of this compound through computational methods have not been published.

To provide an article that meets the user's request, original research in the areas of Density Functional Theory (DFT), ab initio methods, molecular dynamics simulations, and docking studies for this compound would need to be conducted and published.

Theoretical and Computational Chemistry Investigations of N P Aminophenethyl Lactamide

Ligand-Target Interactions: Docking and Molecular Dynamics Simulations

Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govfrontiersin.org This method allows for the elucidation of binding modes and the key intermolecular interactions that stabilize the ligand-receptor complex.

For N-(p-Aminophenethyl)lactamide, the process would involve:

Target Selection: A plausible biological target would be selected based on the structural motifs of the compound. The phenethylamine (B48288) backbone is a common feature in neurotransmitters and other signaling molecules, suggesting potential interactions with receptors like dopamine (B1211576) or adrenergic receptors, or enzymes such as monoamine oxidase.

Structure Preparation: High-resolution 3D structures of both the ligand, this compound, and the target protein are prepared. This involves generating a low-energy conformation of the ligand and preparing the protein structure by adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein. Each potential binding pose is scored based on a function that estimates the binding affinity. nih.gov

Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode. This analysis focuses on specific interactions such as hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic interactions between the ligand and amino acid residues in the protein's active site.

A hypothetical molecular docking study could yield interactions like those detailed in the table below, predicting how this compound might fit into the binding pocket of a hypothetical enzyme.

Table 1: Hypothetical Binding Mode Interactions for this compound This table is illustrative and represents potential interactions that could be identified through molecular docking simulations.

Functional Group of Ligand Interacting Amino Acid Residue (Hypothetical) Interaction Type
Aromatic Ring (p-Aminophenethyl) Phenylalanine (Phe), Tyrosine (Tyr) π-π Stacking
Primary Amine (-NH2) Aspartic Acid (Asp), Glutamic Acid (Glu) Hydrogen Bond (Donor), Salt Bridge
Amide Carbonyl (C=O) Serine (Ser), Threonine (Thr) Hydrogen Bond (Acceptor)
Amide N-H Aspartic Acid (Asp) Hydrogen Bond (Donor)
Lactyl Hydroxyl (-OH) Histidine (His) Hydrogen Bond (Donor/Acceptor)

Free Energy Perturbation and Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two closely related ligands. wikipedia.orgsilcsbio.com It offers more accurate predictions of binding affinity than standard docking scores and is invaluable for lead optimization in drug discovery. wikipedia.orgaps.orgnih.gov

To apply FEP, one might investigate the effect of a small chemical modification to this compound, for example, methylating the primary amine. The simulation calculates the energetic cost of this "alchemical" transformation both in solvent and when bound to the target protein. The difference between these two values gives the relative binding free energy (ΔΔG).

The FEP calculation process involves:

Constructing a thermodynamic cycle that connects the two ligands (L1 and L2) and their complexes with the protein (P).

Dividing the transformation from L1 to L2 into a series of non-physical, intermediate steps or "windows."

Running molecular dynamics (MD) simulations for each window to sample the conformational space adequately. wikipedia.org

Calculating the free energy change between adjacent windows and summing them to get the total ΔΔG. silcsbio.com

The results can precisely quantify how a minor structural change impacts binding affinity, guiding further chemical modifications.

Table 2: Illustrative Free Energy Perturbation (FEP) Calculation Results This table presents a hypothetical outcome for a FEP calculation comparing this compound (Ligand A) to a close analog (Ligand B). Values are in kcal/mol.

Transformation Calculated Free Energy Change (ΔG)
Ligand A → Ligand B (in water) 2.5
Ligand A-Protein Complex → Ligand B-Protein Complex 1.2

| Relative Binding Free Energy (ΔΔG_bind) | -1.3 |

A negative ΔΔG_bind value, as shown illustratively above, would predict that Ligand B has a stronger binding affinity for the target protein than Ligand A.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. turkjps.orgresearchgate.net These models can then be used to predict the activity of new, untested compounds.

Molecular Descriptors Generation and Selection

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. bigchem.eunih.gov These descriptors quantify various aspects of a molecule's physicochemical properties, topology, and geometry. For this compound, a wide range of descriptors would be calculated using specialized software. researchgate.netalvascience.com

Common descriptor categories include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (TPSA).

3D Descriptors: Molecular volume, surface area, and other shape-based parameters.

For a QSAR study, a diverse set of these descriptors would be generated for a library of compounds related to this compound. Statistical methods are then used to select the most relevant descriptors that have the strongest correlation with the observed biological activity.

Table 3: Selected Calculated Molecular Descriptors for this compound

Descriptor Value Description
Molecular Formula C11H16N2O2 The elemental composition of the molecule.
Molecular Weight 208.26 g/mol The mass of one mole of the compound.
Topological Polar Surface Area (TPSA) 78.49 Ų Sum of surfaces of polar atoms; relates to permeability.
logP (Octanol-Water Partition Coefficient) 0.6 - 1.0 (Estimated) A measure of the molecule's lipophilicity.
Hydrogen Bond Donors 3 The number of N-H and O-H bonds.
Hydrogen Bond Acceptors 3 The number of N and O atoms.

Predictive Modeling for Biological Activity Potential

Once relevant descriptors are selected, a predictive model is constructed using statistical regression methods like Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS). analis.com.my The goal is to create a mathematical equation that links the descriptor values to the biological activity (e.g., inhibitory concentration, IC50).

The resulting QSAR model's predictive power is rigorously validated using statistical metrics and external test sets. nih.gov If the model is robust, it can be used to predict the biological activity of this compound, even without direct experimental measurement, based solely on its calculated descriptor values. This approach is highly effective for screening virtual libraries and prioritizing compounds for synthesis and testing. nih.gov

Machine Learning and Artificial Intelligence Applications in this compound Research

AI and machine learning (ML) are transforming chemical research, from predicting reaction outcomes to designing novel molecules. nih.govmdpi.com

Predictive Synthesis and Reaction Pathway Analysis

One of the most exciting applications of AI in chemistry is in retrosynthesis planning. cas.org Advanced algorithms, often based on neural networks, are trained on vast databases containing millions of known chemical reactions. cas.org When presented with a target molecule like this compound, these tools can work backward to propose one or more complete synthetic pathways, breaking the molecule down into simpler, commercially available precursors.

For this compound, a predictive synthesis tool would likely identify the key amide bond and propose its formation via the coupling of two primary building blocks:

p-Aminophenethylamine (or a protected version).

Lactic acid (or an activated derivative like lactyl chloride).

The AI would not only suggest the main reaction but could also provide recommendations for reagents, catalysts, and reaction conditions based on patterns learned from the training data. This accelerates the design of efficient and novel synthetic routes. cas.org

Table 4: Hypothetical AI-Generated Retrosynthetic Pathway for this compound

Step Target/Intermediate Precursors Proposed Reaction Type
1 This compound p-Aminophenethylamine + Lactic Acid Amide Coupling
2 p-Aminophenethylamine p-Nitrophenethylamine Reduction of Nitro Group

De Novo Design of Novel Analogues

The exploration of novel chemical entities with tailored biological activities is a cornerstone of medicinal chemistry. De novo design, a computational methodology, stands at the forefront of this endeavor, offering a rational approach to designing new molecules from the ground up. This process is particularly valuable when applied to scaffolds with known or potential biological relevance, such as this compound. While specific de novo design studies on this compound are not extensively documented in publicly available literature, the principles of this powerful technique can be applied to hypothesize the generation of novel analogues with potentially enhanced or new pharmacological profiles.

De novo drug design leverages computational algorithms to construct novel molecular structures with desirable properties, often by assembling molecular fragments or by iteratively growing a molecule within the active site of a biological target. researchgate.net This approach is distinct from virtual screening, which searches existing compound libraries. Instead, de novo design aims to create entirely new chemical matter. The process typically begins with the identification of a biological target, such as an enzyme or receptor, and the characterization of its binding site.

The structure of this compound is an interesting starting point for de novo design, as it combines two key structural motifs: a phenethylamine core and a lactamide (B1674226) group. The phenethylamine framework is a well-established pharmacophore found in a wide array of neuroactive compounds, including stimulants, hallucinogens, and antidepressants, that target receptors like the 5-HT2A receptor. mdpi.comnih.govresearchgate.net The lactam ring, a cyclic amide present in the lactamide moiety, is a critical feature in many antibiotics, such as penicillins and cephalosporins, where it inhibits bacterial enzymes like β-lactamase. nih.govplos.org The 4-oxo-β-lactam scaffold has also been explored for designing elastase inhibitors. researchgate.net

Given the potential for this compound to interact with various biological targets, a hypothetical de novo design workflow for generating novel analogues of this compound would involve several key steps. First, a specific biological target would be selected, potentially an enzyme or receptor implicated in inflammatory or neurological pathways, based on preliminary biological screening of the parent compound. ontosight.ai Once a target is identified and its three-dimensional structure is determined (either experimentally via X-ray crystallography or NMR, or computationally via homology modeling), the binding site can be analyzed.

Computational software would then be used to generate novel molecular structures that are complementary in shape and chemical properties to the binding pocket. This can be achieved through various algorithms, such as fragment-based design, where molecular fragments are placed in favorable positions within the binding site and then linked together, or atom-by-atom "growing" algorithms. For this compound, this could involve modifications at several key positions:

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to probe interactions with hydrophobic pockets or to form specific hydrogen bonds.

The Ethyl Linker: Constraining the conformation through cyclization or introducing stereocenters to improve binding affinity and selectivity.

The Lactamide Moiety: Modifying the ring size, substituting the methyl group, or altering the stereochemistry of the chiral center to optimize interactions with the target.

Each designed analogue would then be evaluated in silico for its predicted binding affinity, often using scoring functions that estimate the free energy of binding. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules, helping to prioritize candidates with drug-like characteristics for synthesis and biological testing. researchgate.net

The following tables illustrate the type of data that would be generated in a hypothetical de novo design study of this compound analogues targeting a hypothetical enzyme.

Table 1: Hypothetical Analogues of this compound Designed via De Novo Methods

Analogue IDModification on Phenethylamine MoietyModification on Lactamide MoietyRationale for Design
NPL-A013-chloro substitution on the phenyl ring(S)-configuration maintainedEnhance hydrophobic interactions
NPL-A024-methoxy substitution on the phenyl ring(S)-configuration maintainedIntroduce hydrogen bond acceptor
NPL-A03N-methylation of the amine(S)-configuration maintainedIncrease lipophilicity and alter pKa
NPL-A04UnmodifiedCyclopentyl instead of methyl groupProbe larger hydrophobic pocket
NPL-A053,4-dichloro substitution on the phenyl ring(R)-configurationExplore alternative stereochemistry

Table 2: Predicted Properties of Hypothetically Designed Analogues

Analogue IDPredicted Binding Affinity (ΔG, kcal/mol)Predicted Oral Bioavailability (%)Predicted Blood-Brain Barrier Permeation
This compound-6.545Moderate
NPL-A01-7.855High
NPL-A02-7.250Moderate
NPL-A03-7.560High
NPL-A04-8.140Low
NPL-A05-6.952High

It is important to emphasize that the data presented in these tables are purely illustrative of the outputs of a computational design process and are not based on experimental results for this specific compound series. The successful application of de novo design would culminate in the chemical synthesis of the most promising analogues, followed by comprehensive in vitro and in vivo testing to validate the computational predictions and determine their actual biological activity. This iterative cycle of design, synthesis, and testing is a powerful paradigm for the discovery of novel therapeutic agents.

Investigation of Molecular Biological Activities and Mechanisms of N P Aminophenethyl Lactamide

Receptor Binding and Modulation Studies

The initial step in characterizing the pharmacological profile of a novel compound like N-(p-Aminophenethyl)lactamide often involves assessing its ability to bind to and modulate the function of various receptors. This is crucial in identifying potential therapeutic targets and understanding the compound's mechanism of action at a molecular level.

Functional Assays for Agonist and Antagonist Activity

Following the determination of binding affinity, functional assays are employed to characterize the nature of the interaction. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by an agonist), an inverse agonist (inactivates the receptor), or an allosteric modulator (binds to a different site on the receptor to modulate the effect of the primary ligand).

Common functional assays include measuring second messenger levels (e.g., cAMP, inositol (B14025) phosphates, or intracellular calcium) or downstream signaling events like reporter gene activation. The potency of an agonist is typically reported as the EC₅₀ value (the concentration that produces 50% of the maximal response), while the potency of an antagonist is given by the IC₅₀ value (the concentration that inhibits 50% of the agonist response).

Given the absence of specific data for this compound, it is not possible to define its functional activity at any given receptor.

Enzyme Inhibition and Activation Profiling

Another critical aspect of characterizing a novel compound is to assess its effect on various enzymes. This can reveal potential therapeutic applications as well as off-target effects.

Biochemical Enzyme Assays

Biochemical enzyme assays directly measure the activity of a purified or partially purified enzyme in the presence of varying concentrations of the test compound. The activity can be monitored by measuring the rate of substrate consumption or product formation, often using spectrophotometric, fluorometric, or radiometric methods. The results are typically expressed as an IC₅₀ value for inhibitors or an AC₅₀ value for activators.

Derivatives of 4-aminophenethylamine have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. uchile.clacs.org It is therefore conceivable that this compound could exhibit inhibitory activity against MAO-A or MAO-B. A hypothetical screening of this compound against a panel of enzymes could be presented as follows:

EnzymeSubstrateIC₅₀ (µM) of this compound
MAO-AKynuramine> 100
MAO-BBenzylamine (B48309)> 100
AcetylcholinesteraseAcetylthiocholine> 100
Cyclooxygenase-1Arachidonic Acid> 100
Cyclooxygenase-2Arachidonic Acid> 100

Table 2: Hypothetical Data from Biochemical Enzyme Assays. This table is for illustrative purposes to show how enzyme inhibition data would be presented. The values are not based on experimental results.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on an enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. uchile.cl Investigating allosteric modulation is important as it can offer a more subtle and potentially more specific way of controlling enzyme function compared to direct competitive inhibition of the active site.

Techniques to study allosteric modulation include kinetic studies where the effect of the modulator on the enzyme's Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) is determined. A characteristic of allosteric inhibitors is that they can alter Vₘₐₓ without affecting Kₘ, or vice versa, or both.

There is no available data to suggest whether this compound acts as an allosteric modulator on any enzyme.

Cellular Signaling Pathway Interrogation

To understand the broader biological impact of a compound, it is essential to investigate its effects on intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes such as gene expression, cell proliferation, and apoptosis. cymitquimica.comgoogle.com

Commonly investigated pathways include the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and the NF-κB signaling cascade, all of which are frequently dysregulated in various diseases, including cancer. nih.govnih.gov Techniques used to study these pathways include Western blotting to measure the phosphorylation status of key signaling proteins, reporter gene assays to assess the activity of transcription factors, and high-content imaging to visualize the translocation of signaling molecules.

As there is no published research on the effects of this compound on cellular signaling, its impact on these critical pathways remains unknown.

Target Engagement Studies in Cell Lines

No studies reporting the specific molecular targets of this compound in any cell line were identified.

Gene Expression and Proteomic Analysis

There is no available data from gene expression or proteomic analyses detailing the cellular response to this compound.

Investigation of Pharmacological Efficacy in Pre-Clinical In Vitro Models

Cell Proliferation and Viability Assays

No published results from cell proliferation or viability assays investigating the effects of this compound were found.

Cellular Uptake and Metabolism Studies

Information regarding the cellular uptake mechanisms and metabolic fate of this compound is not available in the scientific literature.

Emerging Research Directions and Future Perspectives for N P Aminophenethyl Lactamide Research

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring

Advanced spectroscopic techniques are crucial for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and product formation. Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for in-situ analysis. However, no published studies were found that detail the use of these or other advanced spectroscopic methods for the real-time monitoring of the synthesis or reactions of N-(p-Aminophenethyl)lactamide.

Development of Novel Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling have become indispensable in modern drug discovery and materials science. These methods allow for the predictive design of new molecules with desired properties, saving significant time and resources. Techniques like quantum mechanics (QM), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are routinely used. A comprehensive search for computational studies involving this compound, including predictive design of its derivatives or modeling of its potential interactions with biological targets, yielded no results.

Integration with Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer a holistic approach to understanding the complex interactions of chemical compounds within biological systems. These fields analyze the effects of molecules on entire networks of genes, proteins, and metabolic pathways. This approach is particularly valuable for identifying multi-target drugs and understanding off-target effects. There is currently no available research that applies systems biology or network pharmacology approaches to investigate the biological effects of this compound.

Exploration of this compound in Chemical Biology Tools

Chemical biology utilizes small molecules as probes to study and manipulate biological processes. These "chemical tools" can be invaluable for dissecting complex cellular pathways and identifying new therapeutic targets. The development of a compound into a chemical probe often involves modifying its structure to incorporate reporter tags or reactive groups. No literature could be found describing the synthesis or use of this compound or its derivatives as chemical biology tools.

Potential in New Chemical Entities Discovery

The discovery of new chemical entities (NCEs) is the foundation of pharmaceutical innovation. The unique structural scaffolds of novel compounds can lead to the development of drugs with new mechanisms of action. While the structure of this compound may hold potential for derivatization and exploration in drug discovery campaigns, there are no published reports of its use as a scaffold or lead compound in the discovery of new bioactive molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.